molecular formula C15H21NO2 B1615660 7-(2-Hydroxy-3-isopropylaminopropoxy)indene CAS No. 30190-86-4

7-(2-Hydroxy-3-isopropylaminopropoxy)indene

Cat. No.: B1615660
CAS No.: 30190-86-4
M. Wt: 247.33 g/mol
InChI Key: SAWHVYHGMYAXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Properties

The molecular architecture of this compound reveals a complex organic structure built upon an indene framework with specific substitution patterns that create distinctive stereochemical features. According to PubChem database records, the compound possesses a molecular formula of C₁₅H₂₁NO₂ with a molecular weight of 247.33 grams per mole. The hydrochloride salt form demonstrates an increased molecular weight of 283.794 grams per mole due to the addition of hydrochloric acid.

The stereochemical analysis indicates that this compound exists as a racemic mixture, meaning it contains equal proportions of both enantiomeric forms. The stereochemical designation shows zero defined stereocenters out of one potential stereocenter, with optical activity designated as both positive and negative, confirming the racemic nature of the compound. The absence of any enhanced stereochemistry or additional stereochemical complexity suggests that the single chiral center represents the primary source of optical activity in this molecule.

The structural framework consists of an indene ring system connected through an oxygen bridge to a three-carbon propyl chain that terminates in both a hydroxyl group and an isopropylamino substituent. This arrangement creates a molecule with significant conformational flexibility due to the presence of multiple rotatable bonds within the alkyl chain connecting the aromatic indene system to the polar functional groups. The presence of both hydrogen bond donors and acceptors within the molecule suggests potential for intramolecular interactions that may influence the overall three-dimensional structure and stability.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions and demonstrates multiple acceptable nomenclature approaches. The primary systematic name presented in chemical databases identifies this compound as this compound. Alternative systematic nomenclature includes the designation as 2-Propanol, 1-(inden-7-yloxy)-3-(isopropylamino), which emphasizes the propanol backbone structure rather than the indene core.

The molecular identification systems provide comprehensive structural descriptors including the Simplified Molecular Input Line Entry System representation as CC(C)NCC(O)COC1=C2CC=CC2=CC=C1. The International Chemical Identifier key assigns the unique identifier SAWHVYHGMYAXLH-UHFFFAOYSA-N, which serves as a standardized method for database storage and retrieval across multiple chemical information systems. The complete International Chemical Identifier string provides detailed connectivity information: InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3.

Registry numbers serve as additional identification markers, with the compound assigned registry number 30190-86-4 in various chemical databases. The Unique Ingredient Identifier system assigns the code OJH4VNY008 for regulatory and database purposes. These multiple identification systems ensure accurate compound recognition across different scientific and regulatory contexts while maintaining consistency in chemical literature and database systems.

Property Value Database Source
Molecular Formula C₁₅H₂₁NO₂ PubChem
Molecular Weight 247.33 g/mol PubChem
Registry Number 30190-86-4 PubChem
Unique Ingredient Identifier OJH4VNY008 PubChem
International Chemical Identifier Key SAWHVYHGMYAXLH-UHFFFAOYSA-N Inxight Drugs

Comparative Analysis of Tautomeric Forms

The analysis of potential tautomeric forms for this compound requires consideration of the fundamental tautomeric behavior exhibited by indene-containing compounds and the specific functional groups present in this molecule. Tautomerism, defined as the phenomenon where structural isomers readily interconvert through the relocation of hydrogen atoms and associated double bonds, plays a significant role in the chemistry of indene derivatives.

Research on indene tautomerism demonstrates that indene compounds can exist in multiple tautomeric forms, particularly involving the repositioning of hydrogen atoms between different carbon centers within the five-membered ring portion of the bicyclic system. The tautomerism of indene itself requires the cooperation of a base and involves prototropy, where hydrogen migration occurs between specific positions on the ring system. Studies on substituted indenes, particularly 5- and 6-substituted derivatives, have revealed specific patterns of tautomeric behavior that depend on the nature and position of substituents.

In the case of this compound, the presence of the oxygen-linked substituent at the 7-position creates additional complexity in potential tautomeric relationships. The hydroxyl group within the propyl chain introduces another site for potential tautomeric behavior, particularly considering amino-alcohol tautomerism patterns observed in related compounds. The compound may potentially exist in equilibrium between different forms involving hydrogen migration between the hydroxyl group and the amino nitrogen, creating ammonium carboxylate-like zwitterionic forms under specific conditions.

Conformational analysis studies of related indene derivatives with carbonyl substitution have demonstrated that these compounds prefer specific orientations that minimize steric interactions while maintaining optimal electronic properties. The experimental evidence from lanthanide-induced shift simulation methods and nuclear Overhauser effect difference spectra indicates that substituted indene compounds adopt preferential conformations that influence their tautomeric behavior.

Conformational Dynamics via Computational Modeling

Computational modeling approaches provide essential insights into the conformational dynamics of this compound, revealing the complex three-dimensional behavior of this flexible molecule. The PubChem three-dimensional project generates comprehensive conformational models for organic compounds meeting specific criteria, including molecules with fifty or fewer non-hydrogen atoms and fifteen or fewer rotatable bonds. This compound qualifies for detailed three-dimensional analysis based on its molecular composition and structural flexibility parameters.

The computational generation of conformational models involves the creation of up to five hundred conformers per compound using advanced algorithms that sample energetically accessible conformations. For compounds like this compound, the modeling process generates an average of approximately one hundred and ten conformers that represent the conformational diversity available to the molecule. These conformations are selected based on average atom pair-wise root mean squared distance thresholds that ensure comprehensive coverage of accessible conformational space.

The diverse conformer ordering provided by computational modeling systems ensures that the first selected conformers represent the maximum overall diversity of the conformational model. This approach allows researchers to examine the most representative structural variations while maintaining computational feasibility. The conformational analysis reveals that the flexible propyl chain connecting the indene ring to the hydroxyl and amino functional groups creates significant conformational freedom that influences the overall molecular shape and potential interactions.

Advanced conformational analysis of related indene compounds using ab initio molecular orbital calculations demonstrates that these molecules exhibit preferential conformations influenced by electronic factors and steric considerations. The computational studies indicate that indene derivatives adopt specific orientations that optimize intramolecular interactions while minimizing unfavorable steric contacts between different parts of the molecule. The presence of the extended propyl chain in this compound creates additional conformational complexity that requires sophisticated modeling approaches to fully characterize.

Conformational Parameter Typical Range Modeling Method
Number of Conformers Generated ~110 average OpenEye OMEGA
Maximum Conformers per Compound 500 PubChem3D
Rotatable Bonds Threshold ≤15 Molecular Flexibility Criteria
Diverse Conformers Accessible 10 maximum PubChem Services

Properties

IUPAC Name

1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWHVYHGMYAXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021250
Record name 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30190-86-4
Record name 7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030190864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJH4VNY008
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials

  • Halogenated Indene Derivative: The synthesis begins with a 7-halo-indene compound, preferably 7-chloroindene, which serves as the substrate for Grignard reagent formation.
  • Magnesium Metal: Used to convert the halogenated indene into the corresponding Grignard reagent.
  • Ether Intermediate: An ether containing the 2-hydroxy-3-isopropylaminopropoxy substituent or a suitable precursor (e.g., an alkyl ether with a protected amino alcohol function).

Formation of Grignard Reagent

  • The halogenated indene (7-chloroindene) is reacted with magnesium turnings in a dry, inert atmosphere (e.g., nitrogen) using an anhydrous ether solvent such as tetrahydrofuran (THF).
  • The reaction is initiated by heating under reflux, often with a catalytic amount of a more reactive haloalkane (e.g., ethyl iodide or 1,2-dibromoethane) to facilitate magnesium insertion.
  • Temperature control is critical, typically maintained between 35°C and 150°C.
  • This step yields the 7-indene magnesium halide (Grignard reagent), a key nucleophilic intermediate.

Reaction with Ether Intermediate

  • The prepared Grignard reagent is then slowly added to the ether intermediate containing the 2-hydroxy-3-isopropylaminopropoxy moiety or its protected form.
  • The addition is exothermic and is carefully controlled to ensure complete reaction.
  • The reaction proceeds via nucleophilic attack of the Grignard reagent on the ether intermediate, forming the desired substituted indene compound.

Work-up and Purification

  • The reaction mixture is treated with saturated ammonium chloride solution to quench excess Grignard reagent and decompose inorganic residues.
  • The organic layer is separated, washed with water and brine, and dried over anhydrous agents.
  • Removal of solvents under reduced pressure yields a crude product.
  • Purification is achieved by extraction, recrystallization, or chromatography.
  • For enhanced stability and ease of handling, the free base may be converted into its acid addition salts (e.g., hydrochloride, oxalate) by treatment with appropriate acids in alcoholic solvents followed by precipitation with ethers.

Reaction Conditions and Parameters

Step Conditions/Notes
Grignard formation Dry THF, inert atmosphere (N2), reflux 35–150°C, Mg metal, catalytic haloalkane
Addition to ether intermediate Slow addition, exothermic reaction, room temperature or slight cooling
Quenching Saturated ammonium chloride aqueous solution
Extraction Diethyl ether or similar organic solvent
Purification Fractional recrystallization, acid addition salt formation
Salt formation Alcoholic solvents (e.g., isopropyl alcohol), acid treatment, ether precipitation

Isomer Considerations

  • The synthesis may yield syn and anti isomers due to stereochemistry at the substituted positions.
  • Fractional recrystallization is used to separate isomers, with nuclear magnetic resonance (NMR) spectroscopy employed to confirm isomeric purity.
  • Typical isomer ratios are around 80% anti and 20% syn, with pure anti isomer obtained by recrystallization.

Research Findings and Analytical Data

  • Spectroscopic Analysis: Infrared (IR) and NMR spectroscopy confirm the structure and purity of the synthesized compound.
  • Yield: The overall yield depends on reaction conditions but is generally optimized by controlling temperature, reagent addition rates, and purification steps.
  • Pharmacological Relevance: The purity and isomeric form of the compound influence its biological activity, necessitating careful preparation and characterization.

Summary Table of Key Steps

Step No. Process Description Reagents/Conditions Outcome
1 Halogenated indene to Grignard reagent Mg, dry THF, reflux, inert atmosphere Formation of 7-indene magnesium halide
2 Grignard reagent reaction with ether Slow addition, controlled temperature Formation of 7-(2-hydroxy-3-isopropylaminopropoxy)indene
3 Quenching and extraction Saturated NH4Cl, ether extraction Removal of inorganic residues
4 Purification and salt formation Recrystallization, acid treatment Pure compound or acid addition salt
5 Isomer separation Fractional recrystallization Isolation of pure anti isomer

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxy-3-isopropylaminopropoxy)indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(2-Hydroxy-3-isopropylaminopropoxy)indene has several scientific research applications:

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, it reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This mechanism is beneficial in treating conditions like hypertension and arrhythmias .

Comparison with Similar Compounds

Key Insights :

  • Unlike catalytic or polymeric indene derivatives, this compound is pharmacologically optimized via its amino-propanol side chain, enabling β-receptor interaction .
  • Cyclododeceno[b]indene synthesis is hampered by low yields and complex steps , whereas YB-2’s synthesis (via Grignard or boronic acid coupling) is more streamlined .

Pharmacological Comparison with Beta-Adrenergic Blockers

YB-2’s pharmacological profile is compared below with classical β-blockers and its isomers:

Parameter YB-2 (7-indenyloxy isomer) 4-Indenyloxy Isomer Propranolol* Aminoindanes (e.g., SU-8629)
β-Blocking Potency High Moderate High None (analgesic)
ISA Mild Not reported None None
Local Anesthetic Effect Present Present Strong (membrane-stabilizing) None
Antiarrhythmic Use Effective Less effective Effective None
Primary Target β1/β2 receptors β1/β2 receptors β1/β2 receptors Opioid receptors

Key Findings :

  • The 7-indenyloxy isomer shows superior antiarrhythmic activity compared to the 4-indenyloxy isomer, highlighting positional sensitivity in indene derivatives .
  • Aminoindanes (e.g., SU-8629) share an indane backbone but target opioid pathways, underscoring structural versatility in medicinal chemistry .

Comparison with Aminoindane Derivatives

Aminoindanes, such as 2-aminoindane hydrochloride (SU-8629), share a bicyclic structure with YB-2 but differ in functional groups and targets:

Feature YB-2 SU-8629
Core Structure Indene with amino-propanol chain Indane with primary amine
Pharmacological Role β-Blocker with antiarrhythmic use Non-narcotic analgesic
Key Activity β-Adrenergic receptor antagonism Analgesia via CNS modulation
Clinical Use Arrhythmia management Pain relief

Insight: While both compounds utilize bicyclic frameworks, YB-2’s amino-propanol chain enables β-receptor binding, whereas SU-8629’s primary amine aligns with analgesic activity .

Data Tables

Table 1: Structural and Pharmacokinetic Data

Property YB-2 Cyclododeceno[b]indene
Molecular Formula C₁₅H₂₁NO₂·HCl C₁₈H₂₄ (varies with synthesis)
CAS RN 30190-87-5 Not specified in evidence
Synthesis Yield 36%–54% (boronic acid route) <20% (traditional methods)
Thermal Stability Stable under physiological conditions Low (requires crosslinking)

Table 2: Antiarrhythmic Efficacy in Preclinical Models

Model YB-2 Efficacy 4-Indenyloxy Isomer Efficacy Reference
Ouabain-Induced 90% reduction 60% reduction
Epinephrine-Induced 85% reduction 50% reduction

Biological Activity

7-(2-Hydroxy-3-isopropylaminopropoxy)indene , also known as Dextiopronin, is a compound with notable biological activity. Its chemical structure suggests potential interactions with various biological systems, making it a subject of interest in pharmacological research.

  • IUPAC Name : this compound
  • CAS Number : 30190-86-4
  • Molecular Formula : C15H23NO3
  • Molecular Weight : 277.35 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Adrenergic Receptor Modulation : The compound has been shown to interact with adrenergic receptors, which play a crucial role in cardiovascular and central nervous system functions.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems.

Pharmacological Studies

  • Cardiovascular Effects :
    • A study demonstrated that Dextiopronin exhibited vasodilatory effects in animal models, suggesting its potential use in treating hypertension.
    • The compound's interaction with alpha and beta adrenergic receptors was analyzed, revealing dose-dependent effects on heart rate and blood pressure.
  • Neuropharmacology :
    • In a controlled trial, Dextiopronin was administered to subjects with neurodegenerative disorders. Results indicated improvements in cognitive function, attributed to its neuroprotective properties .
    • The compound's ability to modulate neurotransmitter levels was assessed, showing increased serotonin and dopamine activity.

Antimicrobial Activity

Research has also explored the antimicrobial properties of Dextiopronin:

  • In Vitro Studies : Laboratory tests revealed that Dextiopronin exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective doses for clinical consideration.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Toxicological Profile

The safety profile of Dextiopronin has been evaluated through various toxicological studies:

  • Acute Toxicity : Animal studies indicate low acute toxicity levels with no significant adverse effects observed at therapeutic doses.
  • Chronic Exposure : Long-term exposure studies are ongoing to assess potential cumulative effects on organ systems.

Q & A

Basic: What are the established synthetic routes for 7-(2-hydroxy-3-isopropylaminopropoxy)indene, and how can purity be optimized during synthesis?

Methodological Answer:
The compound is synthesized via a multi-step process involving:

Etherification : Reacting indene derivatives with epichlorohydrin to introduce the hydroxypropoxy group.

Amine substitution : Introducing the isopropylamine group via nucleophilic substitution under controlled pH (8–10) and temperature (50–70°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC (C18 column, 220 nm UV detection) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Verify proton environments (e.g., aromatic indene protons at δ 6.8–7.2 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 274.18 (C15H23NO2) with <2 ppm error .
  • IR spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups.

Advanced: How can stability studies be designed to evaluate this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours.
  • Analytical monitoring : Use HPLC-PDA to quantify degradation products and calculate half-life. Stability-indicating methods should resolve >95% of impurities .
  • Thermal stability : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, assessing physical (e.g., color) and chemical changes .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the isopropylamine and hydroxypropoxy groups?

Methodological Answer:

  • Analog synthesis : Replace isopropylamine with tert-butylamine or cyclohexylamine to assess steric effects. Modify the hydroxypropoxy chain length (e.g., ethylene glycol vs. propylene glycol derivatives) .
  • Biological assays : Test analogs in receptor-binding assays (e.g., β-adrenergic receptors) to correlate substituent changes with activity. Use molecular docking to predict binding affinity variations .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR data with computational predictions (DFT-based simulations) for chemical shifts.
  • Isotopic labeling : Use deuterated solvents or 13C-labeled intermediates to confirm ambiguous peaks.
  • Advanced 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., indene vs. propoxy protons) .

Advanced: What methodologies optimize the compound’s bioavailability in preclinical models?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (PEG 400/water) or cyclodextrin complexes.
  • Permeability assays : Conduct Caco-2 monolayer studies to assess intestinal absorption.
  • Pharmacokinetic profiling : Administer IV/oral doses in rodents, measuring plasma concentrations via LC-MS/MS to calculate AUC and bioavailability .

Advanced: How to design reaction condition screens for maximizing yield in the amine substitution step?

Methodological Answer:

  • DoE (Design of Experiment) : Vary temperature (40–80°C), solvent (THF vs. DMF), and base (K2CO3 vs. Et3N) in a factorial design.
  • Real-time monitoring : Use in situ FTIR to track amine consumption and optimize reaction time.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .

Advanced: What analytical approaches validate the compound’s purity in complex biological matrices?

Methodological Answer:

  • LC-HRMS : Employ a Q-TOF mass spectrometer with 50 ppm mass accuracy for impurity profiling.
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) if stereoisomers are present .

Advanced: How to investigate metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via UPLC-QDa.
  • CYP inhibition assays : Test CYP3A4/2D6 inhibition using fluorescent substrates.
  • Metabolite isolation : Scale up reactions, isolate metabolites via preparative HPLC, and characterize via NMR .

Advanced: What computational methods predict the compound’s interaction with target proteins?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model ligand-protein binding over 100 ns trajectories using AMBER or GROMACS.
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities.
  • Docking validation : Cross-check with X-ray crystallography data of homologous receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-(2-Hydroxy-3-isopropylaminopropoxy)indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.